![molecular formula C28H24N2O5 B299781 Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate](/img/structure/B299781.png)
Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate, commonly known as EMA401, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMA401 belongs to the class of benzoate esters and has been shown to have analgesic properties.
Mécanisme D'action
EMA401 acts by blocking the activity of a specific type of ion channel called the ATP-gated P2X3 receptor. This receptor is involved in the transmission of pain signals in the nervous system. By blocking this receptor, EMA401 reduces the transmission of pain signals, thereby reducing pain.
Biochemical and physiological effects:
EMA401 has been shown to have a specific effect on the P2X3 receptor, without affecting other ion channels or receptors. This selectivity makes it a promising candidate for the treatment of chronic pain, as it can reduce pain without causing unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
EMA401 has been extensively studied in animal models and has shown promising results. However, its efficacy in humans is still being evaluated, and further clinical trials are needed to establish its safety and efficacy. Additionally, the synthesis of EMA401 is complex and requires multiple steps, which can limit its availability for research purposes.
Orientations Futures
Further research is needed to fully understand the mechanism of action of EMA401 and its potential use in the treatment of chronic pain. Additionally, the development of more efficient and cost-effective synthesis methods for EMA401 could increase its availability for research purposes. Finally, the potential use of EMA401 in the treatment of other conditions, such as inflammatory pain and migraine headaches, should be explored.
Méthodes De Synthèse
The synthesis of EMA401 involves a multi-step process that includes the condensation of 2-aminobenzamide with an aldehyde, followed by the reaction of the resulting imine with an appropriate furan and benzoic acid derivative. The final step involves the esterification of the resulting carboxylic acid with ethanol to obtain the desired compound.
Applications De Recherche Scientifique
EMA401 has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain and has also demonstrated efficacy in clinical trials for the treatment of post-herpetic neuralgia.
Propriétés
Nom du produit |
Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate |
---|---|
Formule moléculaire |
C28H24N2O5 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
ethyl 4-[5-[3-(2-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]furan-2-yl]benzoate |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(32)19-14-12-18(13-15-19)23-16-17-25(35-23)26-29-21-9-5-4-8-20(21)27(31)30(26)22-10-6-7-11-24(22)33-2/h4-17,26,29H,3H2,1-2H3 |
Clé InChI |
WAEIDUMCAICEIV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.